

# Spectroscopic Analysis of o-Acetotoluidide: A Technical Guide

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## Compound of Interest

Compound Name: o-Acetotoluidide

Cat. No.: B117453

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This guide provides a comprehensive overview of the spectroscopic data for **o-Acetotoluidide** (also known as N-(2-methylphenyl)acetamide), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and related fields.

## Molecular Structure

**o-Acetotoluidide** is an organic compound with the chemical formula  $C_9H_{11}NO$ .<sup>[1][2]</sup> Its structure consists of an acetamide group attached to the nitrogen atom of o-toluidine.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **o-Acetotoluidide**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.8	Singlet (broad)	1H	N-H (Amide proton)
~7.2-7.6	Multiplet	4H	Ar-H (Aromatic protons)
~2.2	Singlet	3H	-CH <sub>3</sub> (Aryl methyl protons)
~2.1	Singlet	3H	-C(O)CH <sub>3</sub> (Acetyl methyl protons)
Solvent: CDCl <sub>3</sub> , Reference: TMS (Tetramethylsilane)			

<sup>13</sup>C NMR (Carbon-13 NMR) Data[3]

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	C=O (Amide carbonyl carbon)
~136	Ar-C (Aromatic carbon attached to nitrogen)
~130	Ar-C (Aromatic quaternary carbon attached to methyl group)
~129	Ar-CH (Aromatic methine carbon)
~126	Ar-CH (Aromatic methine carbon)
~125	Ar-CH (Aromatic methine carbon)
~124	Ar-CH (Aromatic methine carbon)
~24	-C(O)CH <sub>3</sub> (Acetyl methyl carbon)
~18	-CH <sub>3</sub> (Aryl methyl carbon)
Solvent: CDCl <sub>3</sub> , Reference: TMS (Tetramethylsilane)[3]	

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, broad	N-H stretch (Amide)
~3100-3000	Medium	C-H stretch (Aromatic)
~2950-2850	Medium	C-H stretch (Aliphatic)
~1660	Strong	C=O stretch (Amide I band)
~1580	Medium	N-H bend (Amide II band)
~1500, ~1450	Medium to Strong	C=C stretch (Aromatic ring)
~750	Strong	C-H bend (Ortho-disubstituted aromatic ring)

## Mass Spectrometry (MS)

The mass spectrum of **o-Acetotoluidide** is characterized by its molecular ion peak and several key fragment ions.<sup>[4]</sup>

m/z	Relative Intensity	Assignment
149	High	[M] <sup>+</sup> (Molecular ion)
107	High	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
106	High	[M - C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>
91	Medium	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

## NMR Spectroscopy Protocol

### Sample Preparation:

- Weigh approximately 10-20 mg of **o-Acetotoluidide** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.[5]
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[6][7]
- Transfer the solution to a clean, dry 5 mm NMR tube.[5]
- Ensure the sample height in the tube is adequate for the spectrometer being used.

### Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ . [6]
- Shim the magnetic field to achieve optimal homogeneity and resolution.[6]
- Tune and match the probe for the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ). [8]
- For  $^1\text{H}$  NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[6][9] A longer acquisition time and a greater number of scans are generally required compared to  $^1\text{H}$  NMR due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.[5][9]

### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[6]
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.[6]
- Perform baseline correction to obtain a flat baseline.[6]

- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[\[6\]](#)
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## IR Spectroscopy Protocol

Sample Preparation (Thin Solid Film Method):[\[10\]](#)

- Dissolve a small amount (a few milligrams) of **o-Acetotoluidide** in a volatile solvent such as methylene chloride or acetone.[\[10\]](#)
- Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[10\]](#)
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[\[10\]](#)

Data Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Ensure the peak intensities are within an appropriate range; if peaks are too intense (flat-topped), a more dilute sample should be prepared. If they are too weak, a more concentrated film is needed.[\[10\]](#)

## Mass Spectrometry Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

- Introduce a small amount of the **o-Acetotoluidide** sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[\[11\]](#)

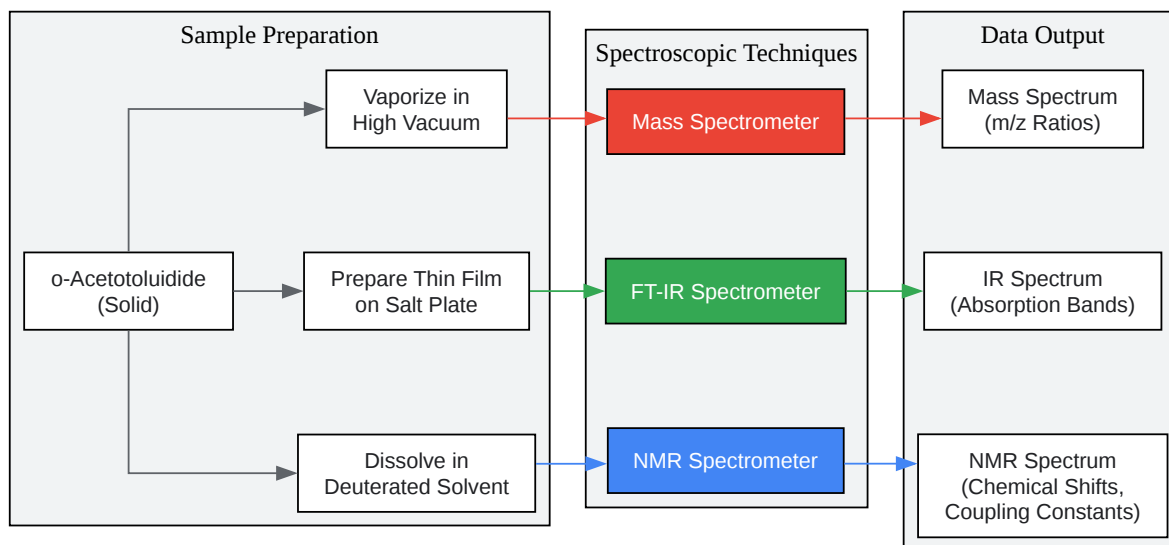
- The sample is vaporized in a high vacuum.[11][12]
- In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[12][13][14] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ).[12][13]

#### Mass Analysis and Detection:

- The newly formed ions are accelerated by an electric field.[11][14]
- The accelerated ions then pass through a magnetic or electric field in the mass analyzer, which separates them based on their mass-to-charge ( $m/z$ ) ratio.[11][14]
- The separated ions are detected, and their abundance is recorded as a function of their  $m/z$  ratio, generating the mass spectrum.[11]

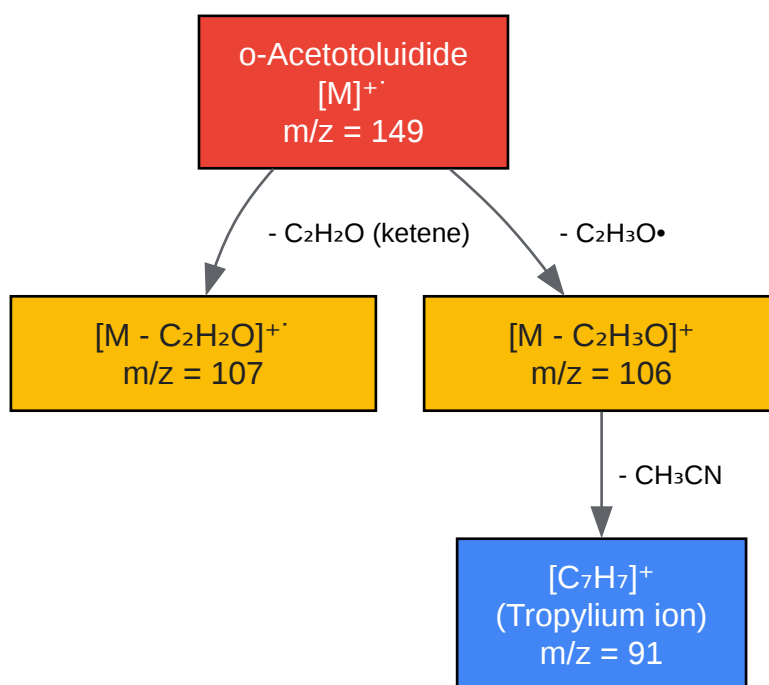
## Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **o-Acetotoluidide**.



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Caption: Workflow for the spectroscopic analysis of **o-Acetotoluidide**.



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Caption: Proposed fragmentation pathway of **o-Acetotoluidide** in Mass Spectrometry.

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